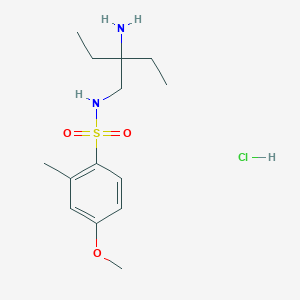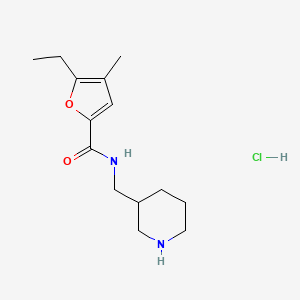
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool in many different areas of study. In
Mecanismo De Acción
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. This prevents the substrate from binding and being cleaved by the enzyme. This compound has been shown to be a reversible inhibitor, meaning that its effect can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of the complement system, a key component of the immune system. This compound has also been shown to inhibit the release of cytokines, which are important signaling molecules in the immune response. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride has several advantages as a research tool. It is a specific inhibitor of serine proteases, making it a valuable tool in the study of protease function and regulation. This compound is also a reversible inhibitor, which allows for the study of protease activity under different conditions. However, this compound has some limitations as well. It may not be effective against all serine proteases, and its effect may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride. One area of interest is the study of its effects on different proteases and in different biological systems. Another area of interest is the development of new inhibitors based on the structure of this compound. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research as a serine protease inhibitor. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has the potential to contribute to a better understanding of protease function and regulation, and may have therapeutic applications in the future.
Métodos De Síntesis
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride can be synthesized through a multistep process starting from 4-methoxy-2-methylbenzenesulfonyl chloride and 2-amino-2-ethylbutanol. The reaction involves the formation of an amide bond between the sulfonyl chloride and the amine group of 2-amino-2-ethylbutanol. The resulting intermediate is then treated with hydrochloric acid to form the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a variety of proteases, including trypsin, chymotrypsin, and thrombin. This makes it a valuable tool in the study of protease function and regulation.
Propiedades
IUPAC Name |
N-(2-amino-2-ethylbutyl)-4-methoxy-2-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S.ClH/c1-5-14(15,6-2)10-16-20(17,18)13-8-7-12(19-4)9-11(13)3;/h7-9,16H,5-6,10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFOXGRCPFUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)

![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)

![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

